4-Amino-2-chloro-5-methylbenzoic acid
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Overview
Description
4-Amino-2-chloro-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Chloranthraniliprole : 4-Amino-2-chloro-5-methylbenzoic acid is utilized in the synthesis of chloranthraniliprole, a key intermediate in creating insecticides. This process involves several steps, including hydrogenation, chlorination, and amidation (Zheng Jian-hong, 2012).
Supramolecular Chemistry
- Hydrogen Bonded Supramolecular Association : Research on organic acid-base salts has shown that compounds like this compound can form molecular salts through hydrogen bonding, creating supramolecular structures. These salts demonstrate various non-covalent interactions and form complex 1D-3D framework structures (N. C. Khalib et al., 2014).
Antibiotic Biosynthesis
- Chlorinated Analogues in Antibiotic Biosynthesis : The compound is significant in the biosynthesis of antibiotics. Chlorinated derivatives of this compound are prepared for studying the synthesis of various antibiotics, highlighting its role in medicinal chemistry (A. Becker, 1984).
Chemical Properties Studies
- Investigation of Solubility and Transfer Properties : Studies on the solubility of various benzoic acids, including derivatives similar to this compound, help in understanding their chemical properties and behavior in different environments. This research is vital in areas like pharmacology and material sciences (Erin Hart et al., 2015).
Molecular Synthesis
- Synthesis of Tetrazole Compounds : The compound is used in the synthesis of tetrazole derivatives, which are important in various chemical processes. This includes the formation of 5-(2-amino-4-chloro)phenyltetrazole, showing its utility in complex organic synthesis (Li Fu-gang, 2006).
Photodecomposition Studies
- Study of Photodecomposition : Research on the photodecomposition of chlorobenzoic acids, including compounds similar to this compound, aids in understanding their environmental impact and behavior under UV light (D. Crosby & E. Leitis, 1969).
Mechanism of Action
Target of Action
Amines, which are derivatives of ammonia, are known to interact with a variety of biological targets .
Mode of Action
It’s known that amines can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Amines are known to play a role in a variety of biochemical processes, including protein synthesis and neurotransmission .
Pharmacokinetics
The compound’s molecular weight (18561 g/mol) and its physical form (powder) suggest that it could be absorbed and distributed in the body .
Result of Action
The compound is classified as potentially hazardous, with warnings for acute toxicity, skin irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-chloro-5-methylbenzoic acid. For instance, the compound should be stored at room temperature for optimal stability . Furthermore, it’s important to prevent the compound from entering drains, as discharge into the environment must be avoided .
Properties
IUPAC Name |
4-amino-2-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDMHQYJWDAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.